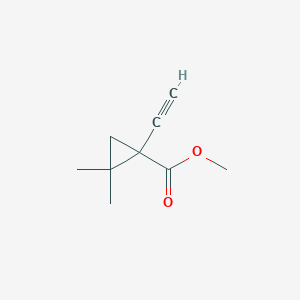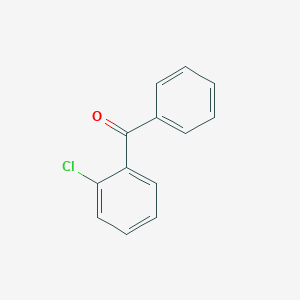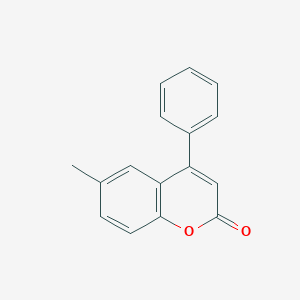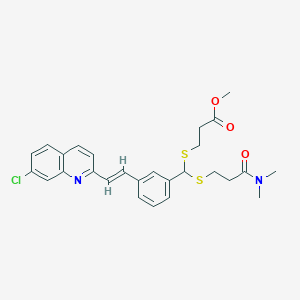
D-Tetrahydropalmatine
Overview
Description
D-Tetrahydropalmatine: is an isoquinoline alkaloid found in several plant species, primarily in the genus Corydalis and Stephania. This compound has been traditionally used in Chinese herbal medicine for its analgesic and sedative properties . It has gained attention for its potential therapeutic applications, including its use as an alternative to anxiolytic and sedative drugs.
Mechanism of Action
Target of Action
D-Tetrahydropalmatine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid . Its primary targets are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.
Mode of Action
THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to dopamine. This interaction with its targets leads to a decrease in dopamine-mediated neurological activities.
Biochemical Pathways
It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of THP’s action are diverse due to its interaction with dopamine receptors. Its pharmacological activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . These effects are likely the result of its ability to modulate dopamine-mediated activities in the brain and other parts of the body.
Biochemical Analysis
Biochemical Properties
D-THP plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including dopamine D1 and D2 receptors . D-THP demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .
Cellular Effects
D-THP has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .
Molecular Mechanism
D-THP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .
Temporal Effects in Laboratory Settings
The effects of D-THP change over time in laboratory settings. It has been found that D-THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo
Dosage Effects in Animal Models
The effects of D-THP vary with different dosages in animal models
Metabolic Pathways
D-THP is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways of D-THP in humans were studied, and the biotransformation of D-THP mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .
Transport and Distribution
D-THP is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tetrahydropalmatine can be synthesized through various chemical routes. One common method involves the reduction of tetrahydropalmatine using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources such as Corydalis yanhusuo and Stephania rotunda. The extraction process includes steps like maceration, filtration, and solvent extraction. The crude extract is then purified using chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: D-Tetrahydropalmatine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
D-Tetrahydropalmatine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.
Medicine: Investigated for its potential in treating conditions like anxiety, insomnia, and addiction.
Industry: Utilized in the formulation of dietary supplements and herbal remedies.
Comparison with Similar Compounds
Levo-Tetrahydropalmatine: A more potent enantiomer with similar pharmacological properties.
Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its antimicrobial and anti-inflammatory effects.
Uniqueness: D-Tetrahydropalmatine is unique due to its specific interaction with dopamine receptors, which distinguishes it from other isoquinoline alkaloids. Its ability to modulate dopamine levels makes it particularly valuable in the treatment of neurological and psychiatric conditions .
Properties
IUPAC Name |
(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359548 | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-14-7 | |
| Record name | Tetrahydropalmatine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPALMATINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?
A: Research indicates that this compound and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, this compound does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.
Q2: What is the impact of this compound on dopamine levels in the brain?
A: Studies show that this compound can deplete dopamine levels in the brain. [] Specifically, administration of this compound was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that this compound may interfere with dopamine storage or release mechanisms.
Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which this compound belongs, influence their interaction with dopamine receptors?
A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




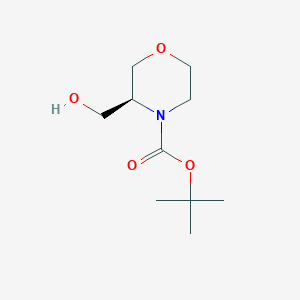


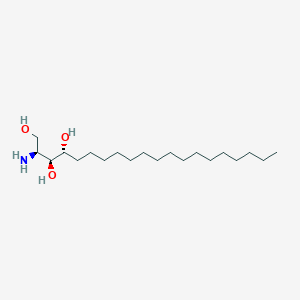



![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
